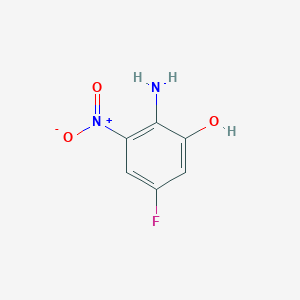

2-Amino-5-fluoro-3-nitrophenol

CAS No.:

Cat. No.: VC18340689

Molecular Formula: C6H5FN2O3

Molecular Weight: 172.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5FN2O3 |

|---|---|

| Molecular Weight | 172.11 g/mol |

| IUPAC Name | 2-amino-5-fluoro-3-nitrophenol |

| Standard InChI | InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |

| Standard InChI Key | RJMMOVUNKUMESI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule consists of a phenol backbone with three substituents:

-

Amino group (–NH₂) at position 2

-

Nitro group (–NO₂) at position 3

-

Fluoro group (–F) at position 5

This arrangement creates a meta relationship between the nitro and amino groups, while the fluoro group occupies a para position relative to the hydroxyl group. The electron-withdrawing nitro and fluoro groups influence the compound’s acidity, solubility, and reactivity.

Physicochemical Properties

While experimental data for 2-amino-5-fluoro-3-nitrophenol are scarce, properties can be extrapolated from structurally similar compounds:

The fluoro group’s electronegativity likely enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs.

Synthesis and Manufacturing

Key Synthetic Routes

Two plausible pathways are proposed based on patents for related compounds:

Nucleophilic Substitution of Halogenated Precursors

Adapting methods from , 2,4-difluoro-3-nitrobenzene could react with ammonia to introduce the amino group:

-

Amination:

Reaction conditions: 35–40°C, excess ammonia (molar ratio 2–4:1) .

-

Hydroxylation:

Acidic hydrolysis or diazotization (e.g., using NaNO₂/H₂SO₄) introduces the phenolic –OH group .

Ring-Opening of Benzoxazole Derivatives

As described in , benzoxazole intermediates can undergo nucleophilic substitution followed by ring-opening:

-

Substitution: A benzoxazole derivative reacts with a fluorinating agent (e.g., KF) at position 5.

-

Ring-Opening: Hydrolysis under acidic conditions yields the target compound.

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at position 5 requires careful control of reaction conditions.

-

Purification: Column chromatography or recrystallization may be needed to separate isomers.

Reactivity and Hazards

Chemical Behavior

-

Redox Activity: The amino group acts as a mild reducing agent, while the nitro group is oxidizing. This duality may lead to intramolecular redox reactions under heat .

-

Incompatibilities: Reacts with strong oxidizers (e.g., peroxides) and acids, emitting toxic fumes (CO, NOₓ) .

Industrial and Research Applications

Dye and Pigment Intermediate

The compound’s aromatic amine structure makes it a candidate for azo dye synthesis. Fluorination enhances lightfastness, a desirable trait in textiles and inks .

Pharmaceutical Building Block

Nitro groups are often reduced to amines for drug synthesis. For example:

The resultant diamine could serve as a precursor to antifolate agents or kinase inhibitors.

Photographic Chemistry

Nitroaromatics are used in cyan-image-forming couplers. Fluorination improves dye stability under humid conditions, as seen in analogous compounds .

Analytical Characterization

Spectroscopic Data (Predicted)

| Technique | Key Signals |

|---|---|

| IR Spectroscopy | –OH stretch (3200 cm⁻¹), –NO₂ asymmetric (1520 cm⁻¹), –NH₂ bend (1650 cm⁻¹) |

| ¹H NMR (DMSO-d₆) | δ 6.8 (d, H-4), δ 7.1 (d, H-6), δ 5.2 (s, –OH) |

| ¹³C NMR | δ 150 (C-3, –NO₂), δ 115 (C-5, –F) |

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.

-

TLC: Rf ≈ 0.45 (silica gel, ethyl acetate/hexane 1:1).

Environmental and Regulatory Considerations

Ecotoxicity

No direct data exist, but structural analogs show:

-

Biodegradation: Nitro groups impede microbial breakdown, leading to persistence.

Future Research Directions

-

Synthetic Optimization: Develop catalysts to improve yield in amination steps.

-

Toxicological Studies: Assess chronic exposure risks and metabolites.

-

Applications in Electronics: Explore use as a dopant in organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume